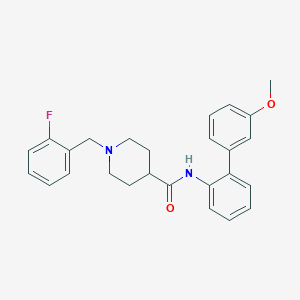![molecular formula C18H18O6 B5122722 2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid, also known as FMPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FMPB is a benzene derivative that contains a formyl group and a methoxy group, which are attached to a propoxy chain. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid has been shown to modulate mitochondrial function by regulating the activity of the electron transport chain and increasing ATP production. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, the reduction of oxidative stress, and the regulation of gene expression. This compound has been shown to protect against mitochondrial dysfunction and oxidative stress in various cell types, including neurons and cardiomyocytes. This compound has also been shown to regulate the expression of genes involved in mitochondrial function and oxidative stress.
实验室实验的优点和局限性
2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid has several advantages for lab experiments, including its ability to protect against mitochondrial dysfunction and oxidative stress, its ability to regulate gene expression, and its ease of synthesis. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
未来方向
There are several future directions for the study of 2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid, including the investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Future studies could also focus on the optimization of this compound synthesis methods to improve yield and purity. Additionally, the development of this compound derivatives with improved solubility and reduced cytotoxicity could expand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, including the study of mitochondrial function and oxidative stress. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its ability to protect against mitochondrial dysfunction and oxidative stress, but also has some limitations. Future studies could focus on the investigation of its potential therapeutic applications and the optimization of synthesis methods.
合成方法
2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid can be synthesized using various methods, including the reaction of 2-hydroxybenzoic acid with 4-methoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting product with 3-bromopropyl bromide. Another method involves the reaction of 2-hydroxybenzoic acid with 4-methoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting product with 3-chloropropyl chloroformate. These methods have been optimized to yield high purity and high yield of this compound.
科学研究应用
2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid has been used in various scientific research applications, including the study of mitochondrial function and oxidative stress. This compound has been shown to protect against mitochondrial dysfunction and oxidative stress in various cell types, including neurons and cardiomyocytes. This compound has also been used to study the role of mitochondrial dysfunction in the pathogenesis of various diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-17-11-13(12-19)7-8-16(17)24-10-4-9-23-15-6-3-2-5-14(15)18(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMODUMADBVIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
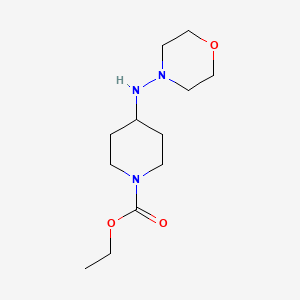
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)
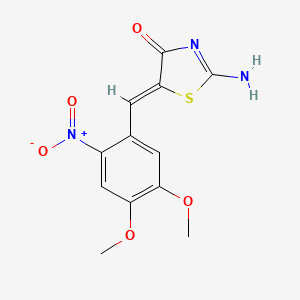
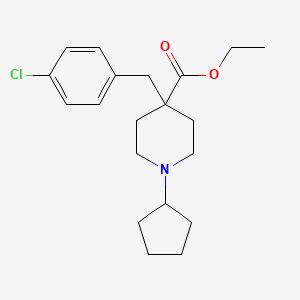

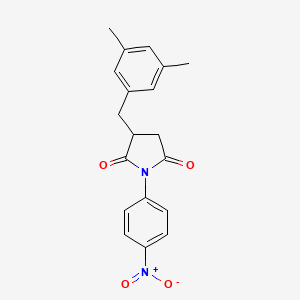
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
